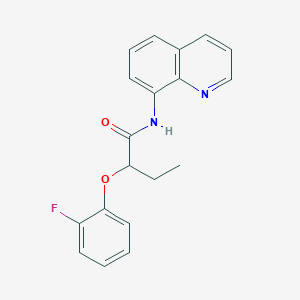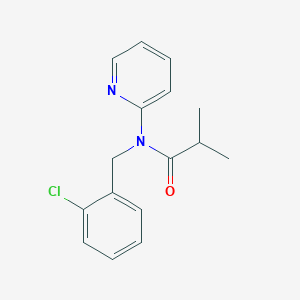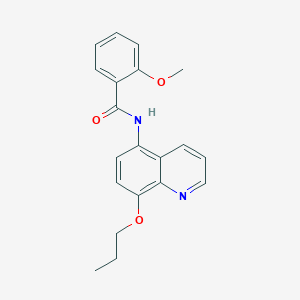![molecular formula C23H24N2O6S B11326091 4-(2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11326091.png)
4-(2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-3,5-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzoxazepine core and a sulfonyl phenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-3,5-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Sulfonyl Phenyl Group: This step involves the sulfonylation of a phenyl group, which is then attached to the benzoxazepine core.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
4-(2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-3,5-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate.
Chemical Biology: The compound is used to study biological pathways and mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-(2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-3,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
- (2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride
Uniqueness
4-(2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-3,5-DIONE is unique due to its specific structural features, such as the combination of a benzoxazepine core with a sulfonyl phenyl group and a piperidine moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C23H24N2O6S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-[2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C23H24N2O6S/c1-16-10-12-24(13-11-16)32(29,30)18-8-6-17(7-9-18)20(26)14-25-22(27)15-31-21-5-3-2-4-19(21)23(25)28/h2-9,16H,10-15H2,1H3 |
InChI Key |
RBDDEOKWYHQIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)CN3C(=O)COC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11326021.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B11326023.png)


![5-chloro-N-[2-(dimethylamino)-2-phenylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326040.png)
![2-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11326044.png)
![7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11326053.png)

![7-(3,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11326062.png)
![2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11326063.png)
![2-(3,4-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11326072.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11326074.png)
![3,4,5-trimethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11326075.png)
